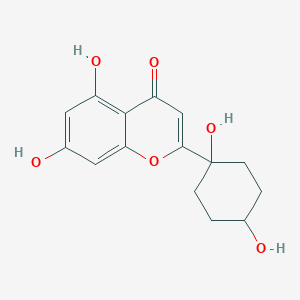

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone

Descripción

IUPAC Nomenclature and Molecular Architecture

The compound 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone is systematically named according to IUPAC guidelines as 2-(1,4-dihydroxycyclohexyl)-5,7-dihydroxychromen-4-one . This nomenclature reflects its structural components:

- A chromen-4-one core (a benzopyran-4-one system with a ketone group at position 4).

- Hydroxyl substituents at positions 5 and 7 of the chromone ring.

- A 1,4-dihydroxycyclohexyl group attached to position 2 of the chromone scaffold.

The molecular formula is C₁₅H₁₆O₆ , with a molecular weight of 292.28 g/mol . Key structural features include:

| Property | Value/Description |

|---|---|

| SMILES (Canonical) | C1CC(CCC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

| InChI | InChI=1S/C15H16O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h5-8,16-18,20H,1-4H2 |

| Topological Polar SA | 107.00 Ų |

| Rotatable Bonds | 1 |

The chromone core adopts a planar configuration, while the cyclohexyl substituent introduces stereochemical complexity due to its chair conformation.

Stereochemical Analysis of trans-1,4-Dihydroxycyclohexyl Substituent

The trans-1,4-dihydroxycyclohexyl group is a defining feature of this compound. In its most stable conformation, the cyclohexane ring adopts a chair configuration , with the hydroxyl groups occupying trans-1,4 positions (axial-equatorial or equatorial-axial orientations). Key stereochemical insights include:

Conformational Stability :

Hydrogen-Bonding Networks :

Stereoelectronic Effects :

Comparative Structural Analysis with Related Chromone Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler chromones:

Critical distinctions :

- Steric and Electronic Effects :

Biological Implications :

Synthetic Challenges :

Propiedades

Fórmula molecular |

C15H16O6 |

|---|---|

Peso molecular |

292.28 g/mol |

Nombre IUPAC |

2-(1,4-dihydroxycyclohexyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C15H16O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h5-8,16-18,20H,1-4H2 |

Clave InChI |

GDNDWFIQOXRVDM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CCC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Natural Source Extraction Method

Plant Material Collection and Processing

The primary natural source of 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone is the fern species Macrothelypteris torresiana. For successful extraction, the following protocol is recommended:

- Collect aerial parts of Macrothelypteris torresiana from their natural habitat

- Wash the plant material gently in tap water to remove dirt and contaminants

- Dry the cleaned plant material under shade at room temperature (24±2°C) for 3-4 weeks

- Pulverize the dried material using a mechanical grinder

- Sieve the powder (sieve no. 40) to obtain uniform coarse powder

Soxhlet Extraction Procedure

The extraction of this compound from processed plant material employs the following Soxhlet extraction protocol:

- Place 500 g of powdered plant material in the Soxhlet thimble

- Extract with 1.5 L of ethanol (90% v/v) for 48 hours

- Evaporate the extract under vacuum using a rotary evaporator

- Concentrate to obtain a dark greenish residue (typical yield: 10.68% w/w)

This ethanolic extract contains multiple phytochemical constituents including flavonoids and requires further purification to isolate the target compound.

Purification and Identification

After obtaining the crude extract, the following steps are necessary for isolating the target compound:

Preliminary phytochemical screening : Confirm the presence of flavonoids using standard tests:

Chromatographic separation :

- Perform column chromatography using silica gel as stationary phase

- Use gradient elution starting with non-polar solvents (hexane) and gradually increasing polarity (ethyl acetate, methanol)

- Monitor fractions using thin-layer chromatography (TLC)

Analytical confirmation :

Synthetic Preparation Methods

Advanced Synthetic Approaches

Cyclocarbonylative Sonogashira Coupling

A modern regioselective approach for chromone synthesis that could be adapted for the target compound:

- Prepare 2-iodophenol derivatives with appropriate hydroxyl protection patterns

- React with functionalized cyclohexyl-containing alkynes under the following conditions:

- Catalyst: Dibromidobis(NHC)palladium(II) complexes (1.0 mol%)

- Base: Diethylamine (1.0 mmol)

- Solvent: DMF (2.5 mL)

- CO pressure: 100 psi

- Temperature: 110°C

- Reaction time: 24 hours

- Perform cyclization to form the chromone ring

- Deprotect hydroxyl groups to reveal the final structure

This method has shown excellent regioselectivity when diethylamine is used as a base and DMF as the solvent, with yields ranging from 53-90% for various chromone derivatives.

Modification of Existing Chromones

For introducing the trans-1,4-dihydroxy-cyclohexyl moiety to preformed chromones:

- Prepare the base chromone structure with protected hydroxy groups

- Introduce the cyclohexyl moiety through appropriate coupling reactions

- Perform stereoselective reduction to achieve the trans-configuration of hydroxyl groups

- Deprotect to reveal the final compound

The trans-isomer configuration can be achieved through:

Reaction Conditions Optimization

Critical parameters for successful synthesis include:

Temperature control :

Catalyst selection :

Solvent systems :

Purification techniques :

Stock Solution Preparation

For research applications requiring precise concentrations, the following table provides guidance for preparing stock solutions of this compound:

| Concentration | 1 mg | 5 mg | 10 mg | 20 mg | 25 mg |

|---|---|---|---|---|---|

| 1 mM | 3.4214 mL | 17.1069 mL | 34.2138 mL | 68.4275 mL | 85.5344 mL |

| 5 mM | 0.6843 mL | 3.4214 mL | 6.8428 mL | 13.6855 mL | 17.1069 mL |

| 10 mM | 0.3421 mL | 1.7107 mL | 3.4214 mL | 6.8428 mL | 8.5534 mL |

| 50 mM | 0.0684 mL | 0.3421 mL | 0.6843 mL | 1.3686 mL | 1.7107 mL |

| 100 mM | 0.0342 mL | 0.1711 mL | 0.3421 mL | 0.6843 mL | 0.8553 mL |

Note: Lower concentration solutions typically provide better solubility. The values above are reference dilution ratios for experimental conditions.

Solubility Considerations

This compound demonstrates limited water solubility due to its multiple aromatic and hydroxyl groups. For optimal dissolution:

- Primary dissolution in DMSO is recommended for most applications

- Alternative solvents to consider include ethanol and DMF

- For aqueous applications, prepare concentrated stock in DMSO followed by dilution in aqueous buffers

- When water solubility is problematic, consider these formulations:

Analytical Characterization

Structural Confirmation

Successfully prepared this compound can be characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR: Expected signals for aromatic protons (6.0-8.0 ppm), hydroxyl protons, and cyclohexyl protons

- ¹³C NMR: Characteristic signals for carbonyl carbon (~175 ppm), aromatic carbons, and cyclohexyl carbons

Mass Spectrometry :

Infrared Spectroscopy :

- Hydroxyl stretching bands (3200-3600 cm⁻¹)

- Carbonyl stretching (~1650 cm⁻¹)

- C=C stretching (1450-1600 cm⁻¹)

Purity Assessment

Purity can be determined through:

HPLC Analysis :

- Reverse-phase C18 column

- Gradient elution with methanol/water or acetonitrile/water systems

- UV detection at appropriate wavelengths (typically 250-350 nm)

HPTLC Fingerprinting :

- Silica gel plates

- Appropriate mobile phase systems

- Visualization under UV light and with specific chromogenic reagents

Análisis De Reacciones Químicas

Hydroxyl Group Reactivity

The compound’s hydroxyl groups at positions 5, 7, and the cyclohexyl moiety (1,4-dihydroxy) drive reactivity:

| Reaction Type | Conditions/Reagents | Outcome/Implications |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Formation of quinones or phenolic derivatives |

| Alkylation | Alkyl halides, bases (e.g., K₂CO₃) | Protection of hydroxyl groups via ether formation |

| Acylation | Acetylating agents (e.g., Ac₂O, H₂SO₄) | Conversion to O-acetyl derivatives |

| Glycosylation | Glycosyl donors, enzymes (e.g., β-glucosidase) | Formation of flavonoid glycosides |

| Complexation | Transition metals (Fe³⁺, Cu²⁺) | Metal-ligand coordination |

Key Insight: The trans-dihydroxycyclohexyl substituent enhances steric effects, potentially modulating reaction rates and selectivity.

Natural Product Extraction

-

Method : Chromatographic purification from Macrothelypteris torresiana extracts .

-

Yield : Depends on plant source and extraction efficiency.

Reaction Mechanisms and SAR Studies

Structure-activity relationship (SAR) studies highlight the role of substituents:

Antibacterial Activity Modulation

| Compound Series | Key Modification | MIC Values (μg/mL) |

|---|---|---|

| 5,7-dihydroxy-4-chromanones | Varying alkyl chain lengths | 3.13–100 (MRSA) |

| 7-hydroxy-4-chromanones | Sole hydroxy group | >200 (MRSA) |

| 5d , 5f , 5j | Branched/unsaturated alkyl chains | Improved potency (3.13–6.25 μg/mL) |

Critical Finding: The 5-hydroxy group significantly enhances antibacterial activity, particularly in MRSA strains .

Stability and Storage Considerations

The compound’s reactivity necessitates controlled storage:

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Potential

The primary application of 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone lies in its cytotoxic properties against various cancer cell lines. Research indicates that this compound induces programmed cell death (apoptosis) in cancer cells, making it a candidate for further development in cancer therapies.

- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound has shown efficacy against several cancer types, including breast cancer and other solid tumors.

-

Case Studies :

- In a study evaluating the compound's effects on MDA-MB-231 (breast cancer) cells, it demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent .

- Another study highlighted the compound's ability to enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Comparative Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MDA-MB-231 | 7.56 | Significant inhibition |

| KB (nasopharyngeal) | 25.04 | Moderate inhibition |

| SK-N-MC (neuroblastoma) | 9.64 | Significant inhibition |

Applications in Drug Development

The compound's unique structure positions it as a valuable scaffold in medicinal chemistry. It serves as a precursor for synthesizing novel derivatives that may exhibit enhanced biological activity or reduced toxicity.

- Synthesis of Derivatives : Researchers are exploring various synthetic pathways to modify the flavonoid structure to improve its pharmacological profile . This includes creating hybrids with phenylpropanoids to enhance bioactivity.

- Therapeutic Combinations : The potential for synergistic effects when combined with other therapeutic agents is an area of active research. The compound has been tested in combination with known anticancer drugs to assess improvements in efficacy and reduction in side effects .

Mecanismo De Acción

El mecanismo de acción de 2-(trans-1,4-Dihidroxi-ciclohexil)-5,7-dihidroxi-cromona implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos hidroxilo pueden formar enlaces de hidrógeno con los sitios activos de las enzimas, modulando su actividad. Además, el compuesto puede interactuar con las vías celulares involucradas en el estrés oxidativo y la inflamación, lo que lleva a sus posibles efectos terapéuticos.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Chromones and Flavonoids

Key Observations:

Substituent Configuration :

- The trans-1,4-dihydroxycyclohexyl group in the target compound contrasts with the cis-1,2-dihydroxy-4-oxocyclohexenyl substituent in its cis-isomer (). This difference in stereochemistry and oxidation state may influence solubility, stability, and receptor binding.

- Protoapigenin and apigenin lack cyclohexyl substituents, instead featuring simpler hydroxylation patterns on the flavone backbone .

Bioactivity Potential: While kaempferol and quercetin are well-studied for their antioxidant and anti-inflammatory properties, the target compound’s bioactivity remains less characterized. Its structural complexity suggests unique interactions with biological targets, such as enzymes or receptors involved in oxidative stress . Protoapigenin, a closely related compound in M. torresiana, has demonstrated anticancer activity, raising the possibility of similar effects in the target chromone .

Natural Abundance: The compound constitutes 2.94% of the flavonoid fraction in M. torresiana, comparable to protoapigenone and kaempferol derivatives but less abundant than apigenin and quercetin in other plant sources .

Research Findings and Limitations

- Pharmacological Gaps : Direct comparative studies on the hepatoprotective or anticancer efficacy of this compound versus its analogues are absent in the provided evidence. Its bioactivity is inferred from its presence in M. torresiana, which is associated with hepatoprotective effects .

Actividad Biológica

2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone, a flavonoid derivative isolated from Macrothelypteris torresiana, has garnered attention for its significant biological activities, particularly its cytotoxic effects against various cancer cell lines. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Chemical Formula : C15H16O6

- Molecular Weight : 292.28 g/mol

- CAS Number : 1270013-29-0

- Solubility : Soluble in DMSO at concentrations up to 10 mM .

This compound exhibits cytotoxic properties primarily through the induction of programmed cell death (apoptosis) in cancer cells. The compound has shown efficacy against several cancer types, including breast and lung cancers. The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation .

Cytotoxicity Studies

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 68.4 ± 3.9 | Induces apoptosis |

| A549 | Not specified | Antiproliferative effects |

| HeLa | Not specified | Promotes cell death |

The compound demonstrated a notable IC50 value against MCF-7 cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have confirmed that derivatives of chromones, including this compound, possess significant anticancer properties. These studies suggest that the compound can induce apoptosis in various cancer cell lines by targeting specific cellular pathways .

- Inflammatory Response Modulation : Another study indicated that chromone derivatives could inhibit inflammatory responses in murine models. This suggests potential applications in treating inflammatory diseases alongside their anticancer properties .

- Pharmacokinetics and Toxicology : Research into the pharmacokinetics of this compound is ongoing to better understand its bioavailability and safety profile. Preliminary findings indicate low toxicity levels in non-cancerous cells, making it a promising candidate for further development .

Q & A

Q. What synthetic methodologies are established for preparing 2-(trans-1,4-Dihydroxy-cyclohexyl)-5,7-dihydroxy-chromone?

The synthesis of chromone derivatives typically involves multi-step functionalization. For example, similar compounds are synthesized via:

- Aldol condensation : Reacting substituted cyclohexanols with chromone precursors under basic conditions.

- Selective hydroxylation : Using protecting groups (e.g., acetyl) to direct hydroxylation at specific positions, followed by deprotection .

- Modular assembly : As demonstrated in Scheme 1 of , reagents like HCHO and NHR1R2/MeOH are used for alkylation, while BrCH2CH2Br facilitates cyclization in DMF with K2CO3/KI . Key challenges include controlling stereochemistry (trans-1,4-dihydroxycyclohexyl) and preserving phenolic hydroxyl groups during reactions.

Q. What analytical techniques are critical for structural characterization of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular formula (e.g., [M + H]+ peaks, as in for a related chromone derivative with 399.1920 m/z) .

- NMR spectroscopy : 1H/13C NMR to resolve hydroxyl group positions and cyclohexyl stereochemistry.

- X-ray crystallography : For absolute configuration determination, though crystallization may require derivatization due to polar hydroxyl groups .

Q. What preliminary pharmacological screening models are appropriate for this compound?

- In vitro assays : Testing anticancer activity via cell viability assays (e.g., MTT) against prostate, breast, or renal cancer lines, as seen with structurally similar chromones in .

- Antioxidant assays : DPPH/ABTS radical scavenging to evaluate hydroxyl group contributions .

- Enzyme inhibition studies : Targeting kinases or cyclooxygenases, leveraging chromone’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism in cancer models?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) based on structural analogs in and .

- Docking protocols : Use AutoDock Vina with parameters optimized for phenolic interactions. For example, validated 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives against bacterial DNA gyrase via docking .

- Validation : Correlate docking scores (binding energy ≤ -8 kcal/mol) with in vitro IC50 values to confirm predictive accuracy .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

- Structural variations : Minor substitutions (e.g., methoxy vs. hydroxyl groups) drastically alter solubility and target affinity. Compare analogs in (antitumor) and (methylenedioxybenzyl derivatives) .

- Experimental conditions : Varying cell lines, serum concentrations, or assay durations. Standardize protocols using guidelines from ’s coumarin studies .

- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to contextualize activity thresholds .

Q. What strategies optimize the chromone core for enhanced bioactivity while minimizing toxicity?

- SAR studies : Modify the cyclohexyl moiety (e.g., cis vs. trans diols) to assess steric effects on target binding. highlights alkylation at position 8 for improved activity .

- Prodrug design : Mask hydroxyl groups as acetates or glycosides to enhance bioavailability, inspired by ’s glucosylated chromones .

- Toxicity profiling : Use zebrafish embryos or 3D spheroid models to evaluate hepatotoxicity, leveraging methods from ’s coumarin toxicity assessments .

Methodological Considerations

- Data Reproducibility : Replicate synthesis steps (e.g., ’s Scheme 1) with strict anhydrous conditions to prevent side reactions .

- Computational Validation : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding stability .

- Comparative Analysis : Use PCA (Principal Component Analysis) on structural descriptors (logP, polar surface area) to cluster bioactivity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.